2-Furanacrylamide
Overview
Description
2-Furanacrylamide is an organic compound with the molecular formula C7H7NO2 It is characterized by the presence of a furan ring attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Furanacrylamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with acrylonitrile in the presence of a base, followed by hydrolysis to yield the desired amide. Another method includes the reaction of furan-2-carboxylic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Furanacrylamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: 2-Furanethylamine.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-Furanacrylamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Furanacrylamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The furan ring’s electron-rich nature allows it to participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
2-Furanacrylamide can be compared with other furan derivatives such as:
- Furan-2-carboxamide
- 2-Furyl acetonitrile
- Furan-2-carboxylic acid
Uniqueness: this compound is unique due to its acrylamide moiety, which imparts distinct reactivity and potential for polymerization. This differentiates it from other furan derivatives that may lack this functional group .
Properties
IUPAC Name |
3-(furan-2-yl)prop-2-enamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVYCXHKWNFZLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401310614 | |
Record name | 3-(2-Furanyl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623-16-5 | |
Record name | 3-(2-Furanyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Furanyl)-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401310614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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